Cas no 2137732-17-1 (Hexane, 4-(chloromethyl)-2,2,5-trimethyl-)

Hexane, 4-(chloromethyl)-2,2,5-trimethyl- 化学的及び物理的性質

名前と識別子

-

- Hexane, 4-(chloromethyl)-2,2,5-trimethyl-

-

- インチ: 1S/C10H21Cl/c1-8(2)9(7-11)6-10(3,4)5/h8-9H,6-7H2,1-5H3

- InChIKey: CVOLWTZPKHQKEW-UHFFFAOYSA-N

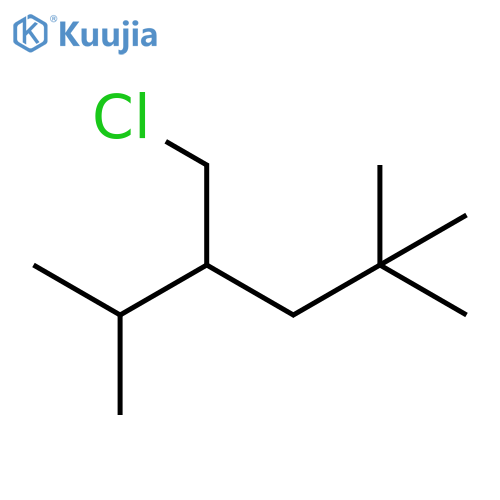

- SMILES: CC(C)(C)CC(CCl)C(C)C

Hexane, 4-(chloromethyl)-2,2,5-trimethyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-678940-0.05g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 0.05g |

$924.0 | 2023-03-11 | ||

| Enamine | EN300-678940-0.5g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 0.5g |

$1056.0 | 2023-03-11 | ||

| Enamine | EN300-678940-2.5g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 2.5g |

$2155.0 | 2023-03-11 | ||

| Enamine | EN300-678940-5.0g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 5.0g |

$3189.0 | 2023-03-11 | ||

| Enamine | EN300-678940-0.25g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 0.25g |

$1012.0 | 2023-03-11 | ||

| Enamine | EN300-678940-0.1g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 0.1g |

$968.0 | 2023-03-11 | ||

| Enamine | EN300-678940-1.0g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-678940-10.0g |

4-(chloromethyl)-2,2,5-trimethylhexane |

2137732-17-1 | 10.0g |

$4729.0 | 2023-03-11 |

Hexane, 4-(chloromethyl)-2,2,5-trimethyl- 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

Hexane, 4-(chloromethyl)-2,2,5-trimethyl-に関する追加情報

Chemical Profile of Hexane, 4-(chloromethyl)-2,2,5-trimethyl- (CAS No: 2137732-17-1)

Hexane, 4-(chloromethyl)-2,2,5-trimethyl-, identified by its unique Chemical Abstracts Service (CAS) number 2137732-17-1, is a specialized organic compound that has garnered attention in the realm of chemical biology and pharmaceutical research. This compound belongs to the class of substituted hexanes, characterized by its branched structure and functional groups that make it a versatile intermediate in synthetic chemistry. The presence of a chloromethyl substituent at the fourth carbon position and isopropyl groups at the second and fifth positions imparts distinct reactivity, making it a valuable building block for the synthesis of more complex molecules.

The structural configuration of Hexane, 4-(chloromethyl)-2,2,5-trimethyl- contributes to its utility in various chemical transformations. The chloromethyl group is particularly noteworthy as it can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties. This property is exploited in pharmaceutical synthesis where such intermediates are often used to construct heterocyclic compounds or to link different pharmacophoric units. The stability of the isopropyl groups ensures that the reactivity is localized primarily at the chloromethyl site, minimizing unwanted side reactions and enhancing synthetic efficiency.

In recent years, there has been a growing interest in the development of novel methodologies for constructing complex molecular architectures using readily available intermediates like Hexane, 4-(chloromethyl)-2,2,5-trimethyl-. One particularly fascinating application lies in its use as a precursor for the synthesis of bioactive molecules. For instance, researchers have leveraged this compound to develop new scaffolds for kinase inhibitors, which are critical in targeted cancer therapies. The ability to modify the chloromethyl group into more complex functionalities allows for fine-tuning of binding properties, enabling the design of molecules with enhanced selectivity and potency.

Moreover, the compound's structural features have made it relevant in materials science applications. Specifically, its ability to serve as a monomer or crosslinking agent in polymer chemistry has been explored. By incorporating Hexane, 4-(chloromethyl)-2,2,5-trimethyl- into polymer backbones, scientists have been able to create materials with tailored mechanical and thermal properties. These advancements are particularly pertinent in the development of advanced coatings and adhesives where precise control over molecular weight and distribution is essential.

The synthesis of Hexane, 4-(chloromethyl)-2,2,5-trimethyl- itself is an intricate process that requires careful optimization to ensure high yields and purity. Traditional synthetic routes often involve multi-step sequences starting from commercially available hexane derivatives. Recent innovations in catalytic methods have enabled more streamlined approaches, reducing both reaction times and waste generation. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents with high efficiency. Such advancements not only improve the practicality of obtaining this compound but also align with broader sustainability goals in chemical manufacturing.

From a biological perspective, the reactivity of Hexane, 4-(chloromethyl)-2,2,5-trimethyl- has opened new avenues for drug discovery. Researchers are investigating its potential as a tool compound for probing biological pathways by designing analogs that can interact with specific enzymes or receptors. The ability to modify its structure allows for systematic exploration of structure-activity relationships (SAR), which is fundamental to rational drug design. Additionally, its use in generating libraries of compounds for high-throughput screening has proven fruitful in identifying novel therapeutic agents.

The compound's role extends beyond academia into industrial applications as well. In agrochemical research, derivatives of Hexane, 4-(chloromethyl)-2,2,5-trimethyl- have been explored as intermediates for developing new pesticides with improved efficacy and environmental profiles. The versatility of this molecule allows chemists to tailor its properties to meet specific agricultural needs while adhering to stringent safety regulations. This underscores the importance of having robust synthetic tools like this compound available for addressing global challenges in food security.

Looking ahead,the future prospects for Hexane, 4-(chloromethyl)-2,2,5-trimethyl- are promising,with ongoing research aimed at expanding its utility across multiple domains。Advances in computational chemistry are expected to play a significant role,enabling faster and more accurate predictions of reaction outcomes,which will further streamline its application in synthetic workflows。Additionally,the integration of green chemistry principles into its production processes will be crucial,ensuring that its use aligns with sustainable practices。

In conclusion,Hexane,4-(chloromethyl)-2,2,5-trimethyl- (CAS No: 2137732-17-1) represents a significant asset in modern chemical research,with its unique structural features enabling diverse applications from pharmaceuticals to materials science。The continued exploration and optimization of this compound will undoubtedly contribute to numerous scientific and technological advancements,underscoring its importance as a versatile intermediate。

2137732-17-1 (Hexane, 4-(chloromethyl)-2,2,5-trimethyl-) Related Products

- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)

- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)

- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)

- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)

- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)

- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)

- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)